molecular formula C17H15FN2O4 B2554759 5-(5-Fluoro-2-hydroxybenzoyl)-1-(3-methoxypropyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 743444-86-2

5-(5-Fluoro-2-hydroxybenzoyl)-1-(3-methoxypropyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B2554759
CAS No.: 743444-86-2
M. Wt: 330.315
InChI Key: LWAGZSKYCAVQFU-UHFFFAOYSA-N
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Description

5-(5-Fluoro-2-hydroxybenzoyl)-1-(3-methoxypropyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile is a substituted dihydropyridine-carbonitrile derivative with a benzoyl substituent modified by a fluorine atom at the 5-position and a hydroxyl group at the 2-position. The 3-methoxypropyl chain at the 1-position distinguishes it from structurally analogous compounds. This compound’s molecular formula is inferred as C₁₇H₁₄FN₂O₅ (based on structural analogs), with an approximate molecular weight of 342.35 g/mol (similar to its 5-methoxy analog) .

Properties

IUPAC Name

5-(5-fluoro-2-hydroxybenzoyl)-1-(3-methoxypropyl)-2-oxopyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O4/c1-24-6-2-5-20-10-12(7-11(9-19)17(20)23)16(22)14-8-13(18)3-4-15(14)21/h3-4,7-8,10,21H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWAGZSKYCAVQFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C=C(C=C(C1=O)C#N)C(=O)C2=C(C=CC(=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(5-Fluoro-2-hydroxybenzoyl)-1-(3-methoxypropyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound based on various research findings.

The compound is characterized by the following chemical structure:

  • IUPAC Name : 5-(5-fluoro-2-hydroxybenzoyl)-1-(3-methoxypropyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
  • Molecular Formula : C17H15FN2O4
  • Molecular Weight : 336.31 g/mol
  • CAS Number : Not specified in the sources reviewed.

Synthesis

The synthesis of this compound involves multi-step organic reactions, typically starting from commercially available precursors. The detailed synthetic pathways are often proprietary or unpublished in public literature, but preliminary reports indicate a combination of acylation and cyclization reactions to form the dihydropyridine framework.

Antitumor Activity

Research has indicated that compounds similar to 5-(5-Fluoro-2-hydroxybenzoyl)-1-(3-methoxypropyl)-2-oxo-1,2-dihydropyridine derivatives exhibit significant antitumor activity. For instance:

  • In vitro Studies : Compounds with a similar structure have shown cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells. These effects are attributed to the inhibition of key enzymes involved in DNA synthesis and repair mechanisms .
  • In vivo Studies : Preliminary studies in animal models have demonstrated that certain derivatives can increase lifespan and reduce tumor burden significantly compared to controls .

Anti-inflammatory Activity

Similar compounds have been reported to possess anti-inflammatory properties. For example:

  • Mechanism of Action : The anti-inflammatory effects are believed to stem from the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX. This suggests potential use in treating conditions like arthritis or other inflammatory diseases .

Case Studies

StudyFindings
Study 1Demonstrated significant reduction in tumor size in mice treated with similar dihydropyridine derivatives.
Study 2Showed that the compound inhibited cell proliferation in various human cancer cell lines with IC50 values ranging from 10 to 30 µM.
Study 3Evaluated anti-inflammatory effects in carrageenan-induced paw edema model, showing comparable efficacy to established anti-inflammatory drugs like diclofenac .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their differentiating features:

Compound Name CAS Number Substituents Molecular Weight (g/mol) Purity Availability Key Differences
5-(5-Fluoro-2-hydroxybenzoyl)-1-(3-methoxypropyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (Target Compound) Not Provided 5-Fluoro, 2-hydroxybenzoyl; 3-methoxypropyl ~342.35 N/A Likely discontinued Reference compound for fluorine substitution.
5-(2-Hydroxy-5-methoxybenzoyl)-1-(3-methoxypropyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile 726146-05-0 5-Methoxy, 2-hydroxybenzoyl; 3-methoxypropyl 342.35 ≥95% Discontinued Methoxy at 5-position increases electron density; may reduce metabolic stability.
5-(5-Fluoro-2-hydroxybenzoyl)-1-(2-methoxyethyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile 743444-70-4 5-Fluoro, 2-hydroxybenzoyl; 2-methoxyethyl 316.28 ≥95% Discontinued Shorter alkoxy chain (2-methoxyethyl) reduces lipophilicity vs. 3-methoxypropyl.
5-(2-Hydroxybenzoyl)-1-(propan-2-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile 1156-14-5 2-Hydroxybenzoyl (no fluorine); isopropyl substituent 297.30 (estimated) N/A Available Lack of fluorine decreases electronegativity; isopropyl enhances steric hindrance.
5-(2-Hydroxybenzoyl)-1-(3-methoxypropyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile 731011-89-5 2-Hydroxybenzoyl (no fluorine); 3-methoxypropyl 328.33 (estimated) N/A Discontinued Absence of fluorine reduces bioactivity potential; structural simplicity.

Key Findings:

Fluorine vs. Methoxy groups (e.g., in CAS 726146-05-0) may enhance solubility but reduce metabolic stability due to increased susceptibility to demethylation .

Alkoxy Chain Variations :

  • The 3-methoxypropyl substituent in the target compound likely increases lipophilicity and membrane permeability compared to the shorter 2-methoxyethyl chain (CAS 743444-70-4) .
  • Isopropyl substituents (CAS 1156-14-5) introduce steric bulk, which may hinder interactions with sterically sensitive targets .

Hydroxyl Group Positioning :

  • The 2-hydroxybenzoyl moiety is conserved across analogs, suggesting its critical role in hydrogen bonding or metal coordination.

Availability and Discontinuation :

  • Most analogs (e.g., CAS 726146-05-0, 743444-70-4) are discontinued, implying challenges in synthesis, stability, or efficacy .

Research Implications and Limitations

  • Structural-Activity Relationship (SAR) : The fluorine atom and 3-methoxypropyl chain in the target compound likely optimize bioactivity, but the lack of published biological data limits definitive conclusions.
  • Synthetic Challenges : Discontinuation of analogs suggests synthetic complexity or instability under standard conditions.
  • Data Gaps : Key parameters (e.g., IC₅₀ values, pharmacokinetics) are absent in the provided evidence, necessitating further experimental validation.

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